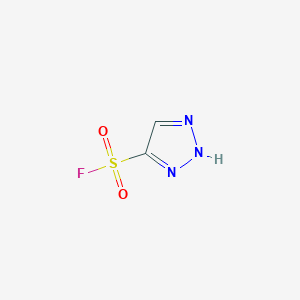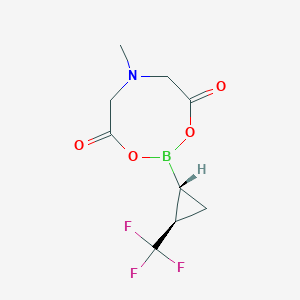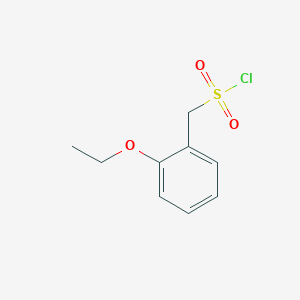
(2-Ethoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-ethoxyphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2-ethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group of 2-ethoxyphenol with the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Reduction Reactions: It can be reduced to (2-ethoxyphenyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (2-ethoxyphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamide Derivatives: Formed from reactions with amines
Sulfonate Ester Derivatives: Formed from reactions with alcohols
(2-Ethoxyphenyl)methanesulfonic Acid: Formed from oxidation reactions
Scientific Research Applications
(2-Ethoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-ethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the ethoxyphenyl group.
Tosyl Chloride: Contains a toluene sulfonyl group instead of the methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
(2-Ethoxyphenyl)methanesulfonyl chloride is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for introducing the methanesulfonyl group into specific molecular frameworks.
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
(2-ethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-2-13-9-6-4-3-5-8(9)7-14(10,11)12/h3-6H,2,7H2,1H3 |
InChI Key |
ZGDBCOVXJFWHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


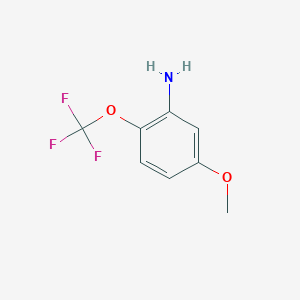
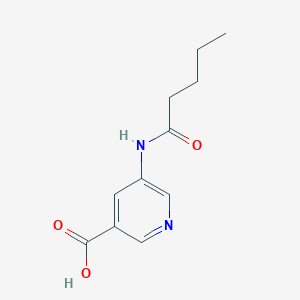
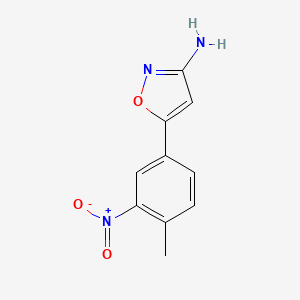
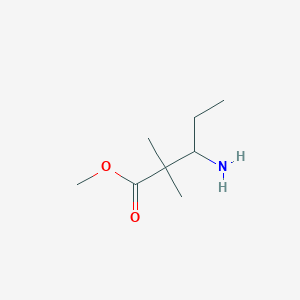
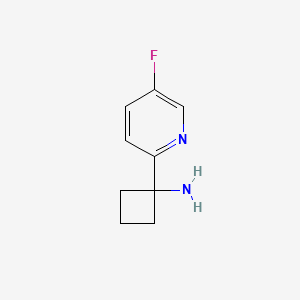
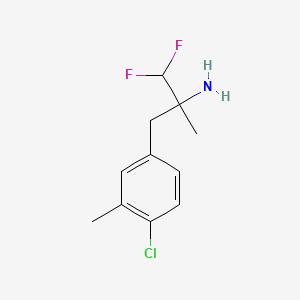
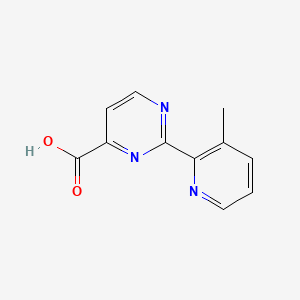
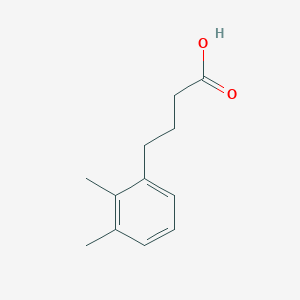
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
